molecular formula C10H14N2O2S B8673316 6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester

6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester

Cat. No.: B8673316
M. Wt: 226.30 g/mol
InChI Key: MWPHOKPAFGWTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by its unique structure, which includes an ethyl group at the 6th position, a methylthio group at the 2nd position, and an ethyl ester group at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester can be synthesized through various methods. One common method involves the reaction of pyrimidine with methanethiol to form 2-(methylthio)pyrimidine. This intermediate is then reacted with ethyl acetate to produce the final product . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of ethyl 6-ethyl-2-(methylthio)pyrimidine-4-carboxylate may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Cyanide ions in the presence of a suitable solvent.

    Coupling Reactions: Boron reagents and palladium catalysts under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with cyanide ions would yield a cyanopyrimidine derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 6-ethyl-2-(methylthio)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives have been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to their neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

ethyl 6-ethyl-2-methylsulfanylpyrimidine-4-carboxylate

InChI

InChI=1S/C10H14N2O2S/c1-4-7-6-8(9(13)14-5-2)12-10(11-7)15-3/h6H,4-5H2,1-3H3

InChI Key

MWPHOKPAFGWTGB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)SC)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of S-methylisothiourea sulphate (874 mg, 4.65 mmol) and 2,4-dioxohexanoic acid ethyl ester (800 mg, 4.65 mmol) in ethanol (4 mL) is heated to 80° C. for 48 h. The reaction mixture is then filtered, evaporated and purified by prep. TLC (using heptane/EA 1/1 as eluent) to give 590 mg of 6-ethyl-2-methylsulfanyl-pyrimidine-4-carboxylic acid ethyl ester as a yellow oil; LC-MS: tR=0.91 min, [M+H]+=227.22. 1H NMR (D6-DMSO): δ 1.24 (t, J=7.5 Hz, 3H), 1.34 (t, J=7.0 Hz, 3H), 2.56 (s, 3H), 2.81 (q, J=7.5 Hz, 2H), 4.37 (q, J=7.0 Hz, 2H), 7.58 (s, 1H).
Quantity
874 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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